molecular formula C19H16N4OS B2888344 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203327-37-0

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2888344
CAS No.: 1203327-37-0
M. Wt: 348.42
InChI Key: ILRIJCPCUFEHQI-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzothiazole and pyrazole rings makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-11-23(2)22-17(12)18(24)20-14-8-4-3-7-13(14)19-21-15-9-5-6-10-16(15)25-19/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRIJCPCUFEHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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